N-cyclopropyl-1-(6-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-CYCLOPROPYL-1-[6-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-1-[6-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the piperidine and cyclopropyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-1-[6-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more reactive intermediate.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.
Medicine: The compound could have therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-1-[6-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-CYCLOPROPYL-1-[6-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE include other thiazolopyrimidine derivatives and piperidine-containing compounds. Examples include:
- Thiazolopyrimidine analogs with different substituents.
- Piperidine derivatives with various functional groups.
Uniqueness
What sets N-CYCLOPROPYL-1-[6-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H28N6O4S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-cyclopropyl-1-[6-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O4S/c1-34-18-6-2-15(3-7-18)12-25-19(31)13-30-14-26-21-20(23(30)33)35-24(28-21)29-10-8-16(9-11-29)22(32)27-17-4-5-17/h2-3,6-7,14,16-17H,4-5,8-13H2,1H3,(H,25,31)(H,27,32) |
InChI Key |
NQAUBWSHZARYRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
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